molecular formula C25H22BrNO4 B13995656 Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid

Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid

Cat. No.: B13995656
M. Wt: 480.3 g/mol
InChI Key: POKKVRRZDONSQS-KRWDZBQOSA-N
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Description

Fmoc-(S)-3-amino-2-(2-bromobenzyl)propanoic acid is a β-amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino moiety and a 2-bromobenzyl substituent on the β-carbon (C2) of the propanoic acid backbone. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) as a building block to introduce steric bulk, aromaticity, and halogen-mediated reactivity into peptide chains.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22BrNO4

Molecular Weight

480.3 g/mol

IUPAC Name

(2S)-2-[(2-bromophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22BrNO4/c26-23-12-6-1-7-16(23)13-17(24(28)29)14-27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m0/s1

InChI Key

POKKVRRZDONSQS-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br

Canonical SMILES

C1=CC=C(C(=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid typically follows a multi-step route:

This approach allows for stereochemical control and functional group compatibility essential for downstream peptide synthesis.

Asymmetric Alkylation Step

A key step is the asymmetric alkylation of a glycine equivalent with 2-bromobenzyl bromide under phase-transfer catalysis (PTC) conditions. According to the study by Pohl et al. (2018), the alkylation is performed using:

  • Starting material: Glycine Schiff base complexes or glycine derivatives.
  • Alkylating agent: 2-bromobenzyl bromide.
  • Base: 30% aqueous sodium hydroxide.
  • Solvent: 1,2-dichloroethane as organic phase.
  • Catalyst: 25 mol% tetrabutylammonium iodide (n-Bu4NI) as phase-transfer catalyst.
  • Reaction time: Approximately 10 minutes at room temperature.

This method achieves nearly complete conversion with excellent chemical yields and stereoselectivity favoring the (s)-enantiomer (Scheme 4 in the source).

Hydrolysis and Isolation of the Amino Acid

Following alkylation, the glycine complex is hydrolyzed to release the free amino acid:

  • Hydrolysis is conducted by treating the alkylated complex with 3 N hydrochloric acid in methanol at 50 °C for 1 hour.
  • Upon completion, the reaction mixture is concentrated, and aqueous/organic extraction is performed using water and ethyl acetate.
  • The organic phase is washed with brine, dried over sodium sulfate, and evaporated to recover the ligand for recycling.
  • The aqueous phase containing the amino acid is further processed.

This step yields crude (s)-3-amino-2-(2-bromobenzyl)propanoic acid.

Fmoc Protection of the Amino Group

The free amino acid is then protected at the amino group using the Fmoc protecting group to yield this compound:

  • The crude amino acid solution is basified with sodium carbonate and sodium bicarbonate to pH ~9-10.
  • Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) is added in tetrahydrofuran (THF) and the mixture is stirred at room temperature for 16 hours.
  • After reaction completion, organic solvents are evaporated, and the aqueous residue is acidified to pH 2 to precipitate the protected amino acid.
  • The precipitate is filtered and washed with water to obtain crude Fmoc-protected amino acid.

Alternative Protection and Purification Techniques

Other methods for amine protection (e.g., Boc) and purification may be employed depending on the desired downstream application. The choice of solvents and bases can vary:

  • Solvents: Hydrocarbon solvents, ethers, esters, polar aprotic solvents, alcohols such as ethanol, isopropanol, tert-butanol, or mixtures thereof.
  • Bases: Organic bases, inorganic bases, organolithium bases, or organosilicon bases.
  • Protecting agents: Di-tert-butyl dicarbonate (DIBOC) for Boc protection as an alternative to Fmoc.

The reaction conditions such as temperature (0–70 °C), stirring time (15 min to 10 h), and cooling (-50 °C to 30 °C) are optimized to maximize yield and stereochemical purity.

Data Table: Summary of Key Preparation Steps

Step Reagents/Conditions Outcome Reference
Asymmetric alkylation 2-bromobenzyl bromide, 30% NaOH, n-Bu4NI, 1,2-dichloroethane, RT, 10 min (s)-3-amino-2-(2-bromobenzyl)glycine derivative with high yield and stereoselectivity
Hydrolysis 3 N HCl in methanol, 50 °C, 1 h Free amino acid, ligand recovered
Fmoc protection Fmoc-OSu, Na2CO3/NaHCO3, THF, RT, 16 h This compound
Alternative amine protection DIBOC, organic/inorganic base, suitable solvent, 0–70 °C Boc-protected analogues
Purification Extraction, precipitation, filtration Crude or purified product

Research Findings and Notes

  • The phase-transfer catalyzed alkylation is highly efficient and stereoselective, making it suitable for scale-up.
  • Recycling of ligands after hydrolysis improves sustainability and cost-effectiveness.
  • The Fmoc protection step is mild and compatible with sensitive functional groups.
  • Solvent choice and reaction conditions can be tuned to optimize yield and purity.
  • Alternative protecting groups and Lewis acid catalysis have been explored for related compounds, offering flexibility in synthetic design.
  • The compound can be crystallized into polymorphs with distinct properties, which may affect storage and handling.

Chemical Reactions Analysis

Types of Reactions

Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bromobenzyl alcohol derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid is used in peptide synthesis as a building block

Biology

In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its incorporation into peptides can help elucidate the roles of specific amino acids in biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used to design peptide-based drugs with improved stability and efficacy.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Fmoc-(s)-3-amino-2-(2-bromobenzyl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The bromobenzyl group can participate in various chemical reactions, influencing the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares the target compound with structurally related β-amino acids and arylpropanoic acid derivatives:

Compound Name Substituent Protecting Group Molecular Formula Molecular Weight (g/mol) Key Features
Fmoc-(S)-3-amino-2-(2-bromobenzyl)propanoic acid 2-Bromobenzyl (C2) Fmoc (N-terminus) C24H20BrNO4 466.32 Bromine enables cross-coupling; aromatic bulk enhances peptide stability .
Fmoc-3-amino-3-(2-chlorophenyl)propionic acid () 2-Chlorophenyl (C3) Fmoc C23H19ClNO4 408.86 Chlorine offers milder electronic effects compared to bromine .
Fmoc-(S)-3-amino-3-(2-methylphenyl)propanoic acid () 2-Methylphenyl (C3) Fmoc C24H21NO4 387.43 Methyl group increases hydrophobicity; no halogen for functionalization .
Fmoc-(R)-3-amino-2-(tert-butoxymethyl)propanoic acid () tert-Butoxymethyl (C2) Fmoc C23H27NO5 421.47 Bulky tert-butyl group improves solubility in organic solvents .
3-Hydroxy-3,3-diphenylpropanoic acid () 3,3-Diphenyl (C3) None C15H14O3 242.27 Anti-inflammatory activity; lacks Fmoc protection for peptide synthesis .

Physicochemical Properties

  • Solubility: The bromine atom in the target compound increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-halogenated analogs like the 2-methylphenyl derivative .
  • Reactivity : The 2-bromobenzyl group facilitates Suzuki-Miyaura cross-coupling reactions, a feature absent in chlorophenyl or methylphenyl analogs .

Research Findings and Data

Thermal Stability

  • Most Fmoc-protected β-amino acids (including the target compound) decompose at 280–285°C, limiting high-temperature applications .

Biological Activity

Fmoc-(S)-3-amino-2-(2-bromobenzyl)propanoic acid is a fluorene-based amino acid derivative that has garnered attention for its unique structural properties and potential biological activities. The compound, with the molecular formula C24H20BrNO4 and a molecular weight of approximately 466.33 g/mol, is primarily utilized in peptide synthesis and biochemical research. Its distinctive features, including a bromobenzyl substituent, enhance its interaction with various biological targets, making it a valuable compound in medicinal chemistry.

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. The Fmoc (fluorenylmethoxycarbonyl) group serves as a protecting group for the amino functionality, which can be selectively removed under acidic conditions, facilitating the stepwise synthesis of peptides.

Key Properties

  • Appearance : Off-white powder
  • Melting Point : 185-190 °C
  • Applications : Peptide synthesis, enzyme-substrate interaction studies, drug development

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential roles in enzymatic reactions and interactions with biological macromolecules.

The mechanism of action is primarily attributed to the ability of the Fmoc group to protect amino groups during chemical reactions. This stability under basic conditions allows for selective deprotection in acidic environments, which is crucial for the synthesis of complex peptides and other biomolecules.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid4-bromophenyl groupDifferent position of bromine affects reactivity
Fmoc-(S)-3-amino-3-(3-bromophenyl)propionic acid3-bromophenyl groupVariation in bromine position alters binding properties
Fmoc-(S)-3-amino-3-(phenylsulfonylamino)propionic acidPhenylsulfonyl groupSulfonamide functionality introduces different reactivity

Q & A

Q. What are the optimal coupling conditions for introducing the 2-bromobenzyl group during solid-phase peptide synthesis (SPPS)?

The 2-bromobenzyl group requires careful optimization due to steric hindrance from the bromine substituent. Use a 3- to 5-fold excess of HATU or PyBOP as coupling reagents in DMF, with DIEA (4–6 eq.) for activation. Monitor coupling efficiency via Kaiser or chloranil tests. Prolong reaction times (2–4 hours) may be needed for complete incorporation .

Q. How can I purify Fmoc-(S)-3-amino-2-(2-bromobenzyl)propanoic acid after synthesis?

Purification typically involves reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile (20%–80% over 30 minutes). The bromine atom increases hydrophobicity, requiring higher acetonitrile concentrations for elution. Confirm purity (>95%) via LC-MS (expected [M+H]⁺ ~505–510 Da) .

Q. What are the critical storage conditions for this compound?

Store at −20°C under argon in anhydrous DMF or DCM to prevent hydrolysis of the Fmoc group. Lyophilized powders are stable for >12 months if protected from light and moisture .

Advanced Research Questions

Q. How does the 2-bromobenzyl group influence peptide conformation in structural studies?

The bulky, electron-deficient 2-bromobenzyl group induces steric constraints and π-stacking interactions, stabilizing β-turn or helical conformations. Characterize via NMR (NOESY for proximity effects) and circular dichroism. Compare with non-brominated analogs to isolate electronic vs. steric contributions .

Q. What strategies mitigate racemization during Fmoc deprotection in brominated derivatives?

Racemization risk increases with bulky substituents. Use 20% piperidine in DMF with 0.1 M HOBt as an additive to stabilize the amino intermediate. Monitor enantiopurity via chiral HPLC (Chiralpak IA column, hexane/IPA gradient) .

Q. How can I resolve contradictory LC-MS data suggesting impurity vs. isotopic patterns from bromine?

Bromine’s natural isotopic abundance (¹⁹Br ~50.7%, ⁸¹Br ~49.3%) creates a characteristic doublet in MS ([M+H]⁺ at m/z 505.1 and 507.1). Differentiate impurities by comparing experimental isotopic distribution to theoretical simulations (e.g., Bruker Compass DataAnalysis). Confirm via high-resolution MS (HRMS) with <5 ppm error .

Q. What side reactions occur during Mitsunobu reactions with this compound?

The 2-bromobenzyl group can participate in unintended Suzuki or Ullmann couplings under basic conditions. Avoid Pd-based catalysts or Cu salts. For hydroxyl group activation, use DIAD/TPP instead of DEAD to reduce side reactivity .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₂₅H₂₃BrN₂O₄
Molecular Weight~503.37 g/mol
SolubilityDMF >50 mM; DCM >20 mM
λmax (UV-Vis)265 nm (Fmoc group)

Q. Table 2. Troubleshooting Common Synthesis Issues

IssueSolutionReference
Low coupling efficiencyIncrease HATU/PyBOP (6 eq.), extend reaction time to 6 hours
Fmoc deprotection failureUse 30% piperidine in DMF with 0.1 M HOBt
MS doublet confusionPerform HRMS or isotopic pattern simulation

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